molecular formula C25H19ClO4S B14492021 Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate CAS No. 65193-67-1

Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate

Cat. No.: B14492021
CAS No.: 65193-67-1
M. Wt: 450.9 g/mol
InChI Key: VLJJFNGMCRUEAD-UHFFFAOYSA-M
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Description

Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiopyrylium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multistep organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by cyclization and aromatization processes . The reaction conditions often involve the use of heterogeneous catalysts such as SiO2.HClO4 and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is unique due to its specific ring structure and the presence of the perchlorate group, which can influence its reactivity and applications. Its distinct chemical properties make it valuable for specialized research and industrial applications.

Properties

CAS No.

65193-67-1

Molecular Formula

C25H19ClO4S

Molecular Weight

450.9 g/mol

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]thiochromen-1-ium;perchlorate

InChI

InChI=1S/C25H19S.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

VLJJFNGMCRUEAD-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[S+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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